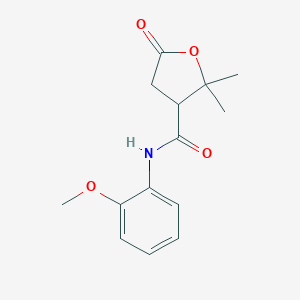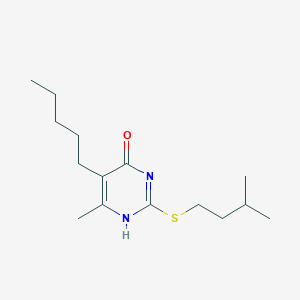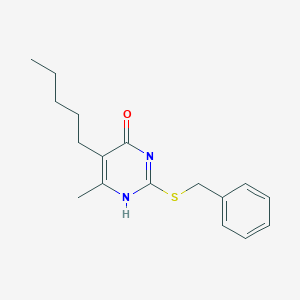![molecular formula C11H12ClN3O2S2 B215780 N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACT belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of ACT is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. ACT has shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, ACT has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells. ACT has also shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
ACT has shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that ACT inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ACT has shown to inhibit the expression of COX-2 and LOX in various cell lines. In vivo studies have shown that ACT reduces inflammation and pain in animal models of arthritis. Furthermore, ACT has shown to inhibit the growth of cancer cells in vitro and in vivo. ACT has also shown to inhibit the formation of amyloid-beta plaques in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
ACT has various advantages and limitations for lab experiments. One advantage is that it has shown to be a potent inhibitor of various enzymes and receptors, making it a viable compound for scientific research studies. Additionally, the synthesis of ACT has been optimized to increase yield and purity, making it a readily available compound for scientific research studies. One limitation is that the mechanism of action of ACT is not fully understood, making it difficult to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans.
Orientations Futures
There are various future directions for the study of ACT. One future direction is to further investigate the mechanism of action of ACT, to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans. Furthermore, ACT has shown to have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ACT involves the reaction of 5-amino-2-acetylthiophene with chloroacetic acid to form 5-acetyl-2-(chloromethyl)thiophene. This intermediate then undergoes a reaction with thiosemicarbazide to form the final product, N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of ACT has been optimized to increase yield and purity, making it a viable compound for scientific research studies.
Applications De Recherche Scientifique
ACT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, ACT has shown promising results as an anti-inflammatory and analgesic agent. ACT has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, ACT has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the formation of amyloid-beta plaques in vitro.
Propriétés
Nom du produit |
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
Formule moléculaire |
C11H12ClN3O2S2 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
Clé InChI |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
SMILES canonique |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



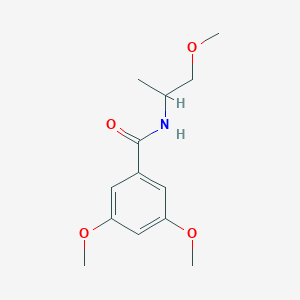
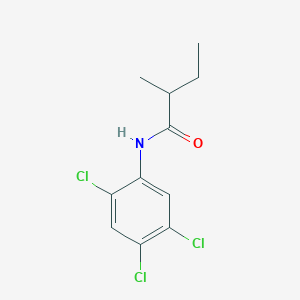
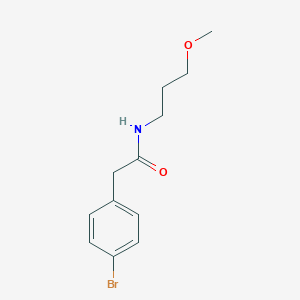
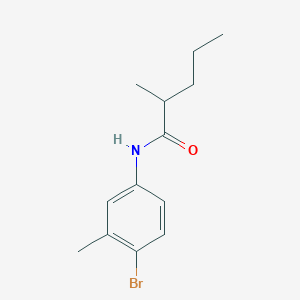
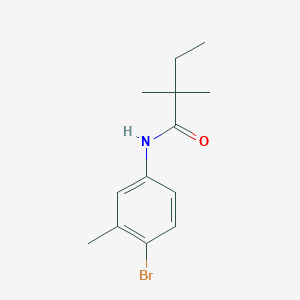
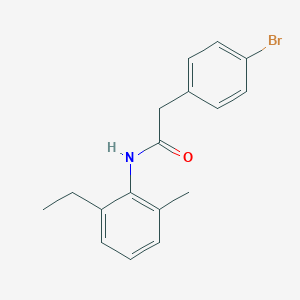
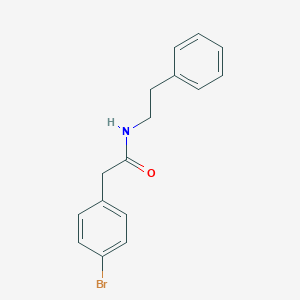
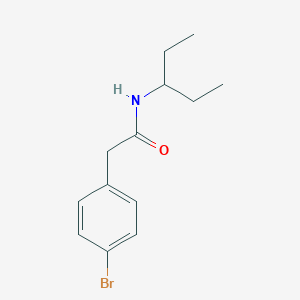
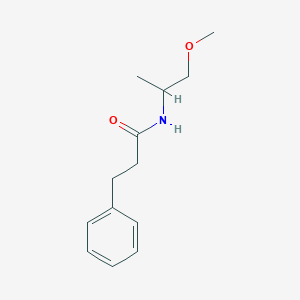
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
